![molecular formula C18H16ClN3O2S B5670870 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves a series of steps including the conversion of aromatic acids into esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with different bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds (Rehman et al., 2013). Similarly, Siddiqui et al. (2014) outlined a synthesis route starting from 4-chlorophenoxyacetic acid, leading to N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides through esterification, hydrazide formation, and subsequent reactions (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry, confirming the successful synthesis of the target compounds. For instance, Boechat et al. (2011) described the crystalline structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intermolecular interactions and 3-D arrays formation (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives often include cyclization, alkylation, and acylation, leading to a wide range of compounds with varying substituents and potential biological activities. The reactivity of these compounds is influenced by the presence of the oxadiazole ring and substituents, which can undergo further chemical modifications (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for their formulation in potential applications. These properties are determined through analytical techniques and contribute to the compound's characterization and potential application areas.
Chemical Properties Analysis
The chemical properties of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide derivatives include their reactivity, stability, and interactions with biological targets. These properties are essential for exploring their potential as bioactive molecules. Studies have shown that these compounds exhibit a range of activities, including antimicrobial and enzymatic inhibition, attributed to their structural features and the presence of functional groups (Aziz-Ur-Rehman et al., 2020).
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(17(23)12-25-15-5-3-2-4-6-15)11-16-20-18(21-24-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJLQENDJGXUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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